2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid
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Overview
Description
2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid is an organic compound that features a quinoline moiety substituted with a chlorine atom and a methyl group, linked via a thioether bond to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis, where aniline derivatives react with glycerol or aldehydes in the presence of an acid catalyst.
Chlorination and Methylation: The quinoline ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate.
Thioether Formation: The chlorinated and methylated quinoline is reacted with thiobenzoic acid in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the bioactivity of quinoline derivatives.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Mechanism of Action
The mechanism of action of 2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzyme activity, while the thioether linkage may enhance its binding affinity or stability. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
2-((6-Chloroquinolin-4-yl)thio)benzoic acid: Lacks the methyl group, which may affect its bioactivity and binding properties.
2-((6-Methylquinolin-4-yl)thio)benzoic acid: Lacks the chlorine atom, which may influence its electronic properties and reactivity.
2-((6-Chloro-2-methylquinolin-4-yl)thio)acetic acid: Has an acetic acid moiety instead of benzoic acid, which may alter its solubility and pharmacokinetics.
Uniqueness
The presence of both chlorine and methyl groups on the quinoline ring, along with the thioether linkage to benzoic acid, makes 2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid unique
Properties
CAS No. |
88350-82-7 |
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Molecular Formula |
C17H12ClNO2S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(6-chloro-2-methylquinolin-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H12ClNO2S/c1-10-8-16(13-9-11(18)6-7-14(13)19-10)22-15-5-3-2-4-12(15)17(20)21/h2-9H,1H3,(H,20,21) |
InChI Key |
DRNIDXIGWUCGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)SC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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